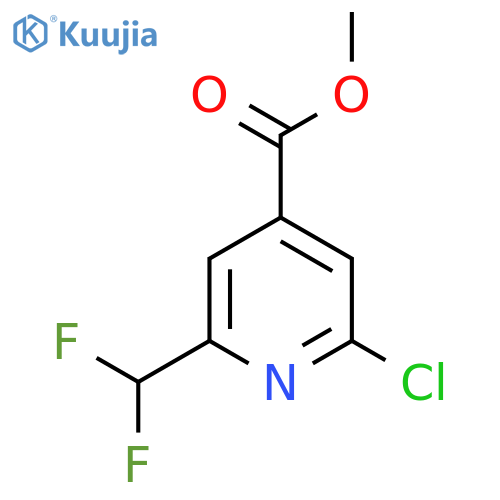Cas no 869528-07-4 (4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER)
2-クロロ-6-(ジフルオロメチル)-4-ピリジンカルボン酸メチルエステルは、ピリジン骨格にクロロ基とジフルオロメチル基を有する高反応性の有機化合物です。分子式C8H6ClF2NO2で表され、分子量217.59を有します。本化合物の特徴として、電子求引性基(クロロ基とジフルオロメチル基)の存在により、ピリジン環の電子密度が低下しており、求核置換反応や金属カップリング反応における優れた反応性を示します。特に、医農薬中間体としての応用が期待され、エステル基の存在によりさらに誘導体化が容易である点が特長です。安定性に優れ、標準条件下で長期保存が可能なため、研究用途に適しています。

869528-07-4 structure
商品名:4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER
4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER 化学的及び物理的性質
名前と識別子
-
- 4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER
- 869528-07-4
- Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate
- SCHEMBL3853557
- 2-chloro-6-difluoromethyl-isonicotinic acid methyl ester
-
- インチ: InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-2-5(7(10)11)12-6(9)3-4/h2-3,7H,1H3
- InChIKey: JJBUMYXOGRLKJX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 221.0055125Da
- どういたいしつりょう: 221.0055125Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2Ų
4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023025080-250mg |
Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate |
869528-07-4 | 97% | 250mg |
$652.80 | 2023-08-31 | |
| Alichem | A023025080-500mg |
Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate |
869528-07-4 | 97% | 500mg |
$931.00 | 2023-08-31 | |
| Alichem | A023025080-1g |
Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate |
869528-07-4 | 97% | 1g |
$1831.20 | 2023-08-31 |
4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
869528-07-4 (4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
